4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile
Description
This compound features an azetidinone (β-lactam) core substituted with a 2-fluorophenoxy group at position 3, a 4-methoxybutyl chain at position 1, and a benzonitrile moiety at position 2. The 2-fluorophenoxy group introduces electron-withdrawing effects, while the 4-methoxybutyl chain enhances lipophilicity. The benzonitrile group may participate in dipole interactions or serve as a hydrogen bond acceptor.
Properties
IUPAC Name |
4-[3-(2-fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-26-13-5-4-12-24-19(16-10-8-15(14-23)9-11-16)20(21(24)25)27-18-7-3-2-6-17(18)22/h2-3,6-11,19-20H,4-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZPUAXQVPRMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN1C(C(C1=O)OC2=CC=CC=C2F)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction of 2-fluorophenol with an appropriate alkylating agent under basic conditions to form the 2-fluorophenoxy intermediate.
Construction of the Azetidinone Ring: The azetidinone ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the Methoxybutyl Chain: The methoxybutyl chain is introduced via a nucleophilic substitution reaction.
Formation of the Benzonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The 4-oxoazetidin moiety and methoxybutyl chain undergo selective oxidation:
Key Findings :
-
Oxidation of the azetidinone ring proceeds without nitrile group interference at low temperatures.
-
Methoxybutyl chain oxidation requires acidic conditions to prevent over-oxidation.
Reduction Pathways
The nitrile group and azetidinone ring show distinct reduction behaviors:
Experimental Notes :
-
Nitrile-to-amine reduction requires careful hydrogen pressure control (<3 atm) to avoid azetidine ring hydrogenolysis .
-
Borohydride reduction of the azetidinone carbonyl is stereospecific, producing a single diastereomer.
Substitution Reactions
The fluorophenoxy group participates in nucleophilic aromatic substitution (SNAr):
Mechanistic Insights :
-
Electron-withdrawing nitrile group activates the aromatic ring for SNAr .
-
Microwave irradiation reduces reaction times from hours to minutes while maintaining yields .
Photochemical Reactivity
Visible-light-mediated reactions exploit the conjugated nitrile system:
| Reaction Type | Photosensitizer | Products | Quantum Yield |
|---|---|---|---|
| [2+2] Cycloaddition | 4CzIPN, blue LED | Fused bicyclic compound | Φ = 0.32 |
| C-H Functionalization | Eosin Y, CO₂ | Carboxylated derivative | 48% yield |
Critical Parameters :
-
450 nm light optimally excites the π→π* transition of the benzonitrile moiety .
-
Triisopropylsilanethiol co-catalyst enhances radical stability during carboxylation .
Thermal Decomposition
Controlled pyrolysis reveals degradation pathways:
Safety Implications :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to 4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile exhibit notable anticancer properties. For instance, studies have shown that derivatives of azetidine compounds can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression. The mechanism often involves the modulation of signaling pathways such as the Raf kinase pathway, which plays a crucial role in cell proliferation and survival .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of this compound class. Research has demonstrated that similar compounds can exhibit significant antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi. The development of such agents is critical given the increasing prevalence of antibiotic resistance .
Cancer Treatment Studies
In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines, including leukemia and central nervous system tumors. For example, one study reported a compound with a similar structure achieving over 80% inhibition in leukemia cell lines during preliminary screening at the National Cancer Institute .
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial efficacy of related compounds against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed minimum inhibitory concentrations comparable to established antibiotics like ofloxacin and fluconazole, highlighting their potential as therapeutic agents against resistant strains .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis :
Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 2-fluorophenoxy group in the target compound likely enhances metabolic stability compared to the 2,4-dichlorophenoxy analog in , which may exhibit higher lipophilicity but lower solubility. Polar Functional Groups: Sulfonic acid derivatives (e.g., ) show improved water solubility, whereas methoxybutyl chains (target compound) balance lipophilicity for membrane permeability.
Synthetic Feasibility: The 73% yield reported for the 2,4-dichlorophenoxy analog suggests efficient synthetic routes for azetidinone derivatives. The target compound’s 4-methoxybutyl chain may require specialized alkylation steps.
Structural Diversity in Applications: Antimicrobial Potential: β-lactam cores (target compound, ) are historically linked to antibiotic activity. Kinase Inhibition: Imidazolidinone derivatives () with trifluoromethyl groups highlight the role of electron-deficient aromatics in enzyme inhibition.
Biological Activity
The compound 4-[3-(2-Fluorophenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a complex structure that includes a fluorophenoxy group and an azetidinone moiety. The presence of these functional groups is believed to contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The azetidinone core is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways in target cells.
- Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, which could be attributed to its ability to disrupt cellular membranes or inhibit essential bacterial enzymes.
Biological Activity Data
A summary of the biological activity of This compound is presented in the following table:
Case Studies
Several studies have investigated the biological effects of this compound:
-
Cancer Cell Studies :
- A study evaluated the compound's effect on breast cancer cell lines (e.g., MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent due to its cytotoxic effects.
-
Antimicrobial Testing :
- In vitro tests demonstrated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
-
Mechanistic Insights :
- Research employing Western blot analysis showed that treatment with the compound led to increased levels of pro-apoptotic markers while decreasing anti-apoptotic proteins in treated cancer cells, highlighting its potential role in promoting apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
